molecular formula C17H23N3S2 B11474154 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3,4-dimethylphenyl)-3-prop-2-en-1-ylthiourea

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3,4-dimethylphenyl)-3-prop-2-en-1-ylthiourea

Cat. No.: B11474154
M. Wt: 333.5 g/mol
InChI Key: OETMFLSNTBSGEU-UHFFFAOYSA-N
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Description

1-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)-3-(PROP-2-EN-1-YL)THIOUREA is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)-3-(PROP-2-EN-1-YL)THIOUREA typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the dimethylphenyl and propenyl groups through nucleophilic substitution reactions.

    Thiourea Formation: The final step involves the reaction of the intermediate with thiourea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)-3-(PROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring or other functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)-3-(PROP-2-EN-1-YL)THIOUREA can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, thiazole derivatives are often explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities. Research into this specific compound could reveal similar biological activities.

Industry

In industry, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity makes them suitable for various applications.

Mechanism of Action

The mechanism of action of 1-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)-3-(PROP-2-EN-1-YL)THIOUREA would depend on its specific biological target. Typically, thiazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Thiourea Derivatives: Compounds with similar thiourea groups but different aromatic or aliphatic substituents.

Uniqueness

The uniqueness of 1-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)-3-(PROP-2-EN-1-YL)THIOUREA lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other thiazole or thiourea derivatives.

Properties

Molecular Formula

C17H23N3S2

Molecular Weight

333.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-prop-2-enylthiourea

InChI

InChI=1S/C17H23N3S2/c1-6-9-18-15(21)20(16-19-11-17(4,5)22-16)14-8-7-12(2)13(3)10-14/h6-8,10H,1,9,11H2,2-5H3,(H,18,21)

InChI Key

OETMFLSNTBSGEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NCC(S2)(C)C)C(=S)NCC=C)C

Origin of Product

United States

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